N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide
Description
N-(2-Methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide is a synthetic small molecule characterized by a 2-methoxyphenyl group linked via a butanamide chain to a 4-methyl-6-oxo-dihydropyrimidinyl sulfanyl moiety. This structural framework is associated with bioactivity in medicinal chemistry, particularly as a matrix metalloproteinase (MMP) inhibitor or anticonvulsant agent, based on analogs described in the literature . The methoxy group on the phenyl ring may enhance lipophilicity and influence binding interactions, while the dihydropyrimidinone core is critical for sulfhydryl-based interactions with target proteins .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-4-13(23-16-17-10(2)9-14(20)19-16)15(21)18-11-7-5-6-8-12(11)22-3/h5-9,13H,4H2,1-3H3,(H,18,21)(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJXOYASCHHXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC(=CC(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the butanamide backbone: This can be achieved by reacting a suitable butanoic acid derivative with an amine under amide bond-forming conditions.
Introduction of the methoxyphenyl group: This step might involve the use of a methoxyphenyl halide and a suitable nucleophile to introduce the methoxyphenyl moiety.
Formation of the dihydropyrimidinylsulfanyl group: This could be accomplished by reacting a pyrimidine derivative with a thiol under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl or dihydropyrimidinylsulfanyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides, acids, or bases depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Pyrimidinone Sulfanyl Acetamides/Butanamides
Compounds sharing the 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl sulfanyl core but differing in aryl substituents and chain length have been extensively studied. Key examples include:
Key Observations:
- Substituent Effects: Fluorine (electron-withdrawing) and chlorine (halogen bonding) on the aryl group enhance target affinity and anticonvulsant activity compared to methoxy (electron-donating). Compound 5.11, with a 2-methyl-3-chlorophenyl group, shows the highest therapeutic index (TI = 13.1), suggesting improved safety .
- Chain Length: Butanamide derivatives (e.g., ) exhibit prolonged half-lives due to increased hydrophobicity, whereas acetamide analogs (e.g., ) display faster metabolic clearance.
Heterocyclic Core Modifications
Replacement of the dihydropyrimidinone ring with other heterocycles alters bioactivity:
Key Observations:
- Thienopyrimidinone derivatives () show improved stability due to the rigid fused-ring system but may reduce solubility.
Pharmacological and Structural Insights
- Anticonvulsant Activity: The 4-methyl-6-oxo-dihydropyrimidinyl sulfanyl core is critical for seizure suppression in rodent models. Methoxy substituents (as in the target compound) may reduce potency compared to halogenated analogs but improve blood-brain barrier penetration .
- MMP-9 Inhibition: Butanamide derivatives with fluorophenyl groups () show nanomolar binding (KD = 320 nM), while methoxy-substituted analogs are less studied but hypothesized to modulate HPX domain interactions.
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